molecular formula C11H13F2NO B15314879 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine

Cat. No.: B15314879
M. Wt: 213.22 g/mol
InChI Key: FYBGFOAHUSCCLN-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H13F2NO. It is characterized by the presence of a pyrrolidine ring attached to a difluoromethoxy-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride
  • 3,4-Difluoro-5-methoxyphenyl derivatives
  • Pyrrolidine-based compounds with different substituents

Uniqueness

This compound is unique due to the presence of both difluoromethoxy and pyrrolidine moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-(3,4-difluoro-5-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2NO/c1-15-10-6-7(5-8(12)11(10)13)9-3-2-4-14-9/h5-6,9,14H,2-4H2,1H3

InChI Key

FYBGFOAHUSCCLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCCN2)F)F

Origin of Product

United States

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